4-Benzylidenehex-5-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
919283-81-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-benzylidenehex-5-enoic acid |
InChI |
InChI=1S/C13H14O2/c1-2-11(8-9-13(14)15)10-12-6-4-3-5-7-12/h2-7,10H,1,8-9H2,(H,14,15) |
InChI Key |
ZWMSCBBKACOOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=CC1=CC=CC=C1)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Benzylidenehex 5 Enoic Acid
Established Synthetic Pathways for Analogous Hexenoic Acid Derivatives
The synthesis of functionalized hexenoic acid derivatives often relies on the stereoselective formation of diene systems and the subsequent or concurrent introduction of the carboxylic acid moiety.
Stereoselective Synthesis Approaches for Functionalized Dienes
The creation of functionalized 1,4-dienes with specific stereochemistry is a critical step. One notable method involves the coupling of allylic Baylis–Hillman acetates with vinyl magnesium chloride. researchgate.net This reaction, when catalyzed by a catalytic amount of lithium cuprate (B13416276) (LiCuBr2), proceeds at low temperatures to yield functionalized 1,4-dienes stereoselectively. researchgate.net The geometry of the resulting diene is influenced by the starting materials and reaction conditions.
Another powerful tool for constructing dienes is the Stille cross-coupling reaction. This palladium-catalyzed reaction can couple vinylstannanes with unsaturated acyl chlorides or vinyl iodides to form 4-oxo-2,5-dienes and conjugated dienes, respectively. umich.edu The use of trineophylstannylvinyl esters is particularly advantageous as these reagents are more stable than their trimethyl- and tributyltin counterparts, which can decompose or isomerize during purification. umich.edu
| Coupling Partners | Catalyst System | Product Type | Reference |
| Allylic Baylis–Hillman acetates and vinyl magnesium chloride | LiCuBr2 (catalytic) | Functionalized 1,4-dienes | researchgate.net |
| Trineophylstannylvinyl esters and unsaturated acyl chlorides | Pd(PPh3)4/THF or Pd(PPh3)2Cl2/DMF | 4-oxo-2,5-dienes | umich.edu |
| Vinylstannanes and vinyl iodides | Palladium catalyst | Conjugated dienes | umich.edu |
Carboxylic Acid Functionalization Techniques
Introducing the carboxylic acid group is a fundamental transformation in organic synthesis. Traditional methods include the oxidation of primary alcohols and aldehydes using strong oxidizing agents like potassium dichromate or chromium trioxide. numberanalytics.com Another common route is the hydrolysis of nitriles or esters under acidic or basic conditions. numberanalytics.com The reaction of Grignard reagents with carbon dioxide also provides a direct pathway to carboxylic acids. numberanalytics.com
More modern and sustainable approaches are continually being developed. For instance, metallaphotoredox catalysis has emerged as a powerful tool for the direct functionalization of C(sp3)-H bonds, enabling the conversion of aliphatic carboxylic acids into a variety of other functional groups. princeton.edu Electrochemical methods, such as those employing alternating polarity, can enhance the selectivity of hydrocarboxylation of olefins. researchgate.net
Advanced Synthetic Approaches for Constructing the 4-Benzylidene Moiety
The formation of the benzylidene group, a key structural feature of the target molecule, is often achieved through condensation reactions. A widely used method involves the reaction of a carbonyl compound with an appropriate phosphorus ylide in a Wittig-type reaction. However, for the synthesis of N'-benzylidenebenzohydrazide derivatives, a common approach is the condensation of a hydrazide with a substituted benzaldehyde (B42025). nih.govmdpi.comresearchgate.net This reaction is typically straightforward and can often be performed under mild conditions, sometimes even using microwave irradiation in a solvent-free setting to afford high yields. researchgate.net The benzylidene moiety can also be introduced in the context of protecting group chemistry, for example, in the formation of 4,6-O-benzylidene acetals in carbohydrate synthesis, which can influence the stereochemical outcome of subsequent reactions. researchgate.netwikipedia.org
Green Chemistry Principles in the Synthesis of 4-Benzylidenehex-5-enoic acid and its Precursors
The principles of green chemistry are increasingly influencing synthetic design, aiming to reduce waste and environmental impact. acs.org Key principles include atom economy, the use of catalysis, and the avoidance of hazardous solvents and reagents. acs.orgpnas.org
In the context of synthesizing unsaturated carboxylic acids, greener approaches focus on replacing hazardous oxidizing agents. For example, the oxidation of aldehydes to carboxylic acids can be achieved using hydrogen peroxide as a green oxidant, catalyzed by a metal-free sulfonic acid functionalized reduced graphene oxide (SA-rGO). nih.gov This catalyst is reusable and the reaction can be performed in water. nih.gov The use of solvent-free reaction conditions, such as in the microwave-assisted synthesis of N'-benzylidene-2-hydroxybenzohydrazides, also aligns with green chemistry principles. researchgate.netresearchgate.net Furthermore, designing syntheses that maximize the incorporation of all starting materials into the final product (high atom economy) is a central goal. acs.org For instance, addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. pnas.org
| Green Chemistry Approach | Application in Synthesis | Benefit | Reference |
| Use of Green Oxidants | Oxidation of aldehydes to carboxylic acids with H2O2 | Avoids toxic heavy metal oxidants | nih.gov |
| Solvent-Free Reactions | Microwave-assisted synthesis of hydrazones | Reduces solvent waste and reaction time | researchgate.net |
| Catalysis | Use of reusable solid acid catalysts (e.g., SA-rGO) | Minimizes waste and allows for catalyst recycling | nih.gov |
| High Atom Economy | Designing addition and cycloaddition reactions | Maximizes incorporation of starting materials into the product | acs.orgpnas.org |
Catalytic Systems in the Synthesis of this compound
Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules.
Boric Acid Catalysis for Carboxamide Formation (Applicability to Derivatives)
While not directly forming a carboxylic acid, the synthesis of carboxamides from carboxylic acids is a closely related and important transformation. Boric acid has emerged as a green, inexpensive, and readily available catalyst for the direct amidation of carboxylic acids with amines. orgsyn.orgorgsyn.org This method presents a significant improvement over traditional methods that require harsh reagents, produce more waste, and have lower atom economy. orgsyn.orgorgsyn.org Boric acid catalysis is tolerant of various functional groups and has been successfully applied to the synthesis of a wide range of amides, including those with pharmaceutical applications. orgsyn.orgresearchgate.net The reaction often proceeds under mild conditions and, importantly, has been shown to occur with minimal to no racemization when applied to chiral carboxylic acids. orgsyn.orgorgsyn.org This feature is particularly relevant for the synthesis of complex, biologically active molecules where stereochemical integrity is paramount. The catalytic activity of boric acid can be enhanced by its in-situ conversion to a boric acid ester. orgsyn.org
Metal-Catalyzed Reactions for Carbon-Carbon Bond Formation
The construction of the key carbon-carbon bonds in this compound can be efficiently achieved through various metal-catalyzed reactions. These methods offer high selectivity and functional group tolerance, making them powerful tools in modern organic synthesis.
One of the most prominent methods for forming the benzylidene moiety is the Heck reaction . This palladium-catalyzed reaction couples an aryl halide with an alkene. organic-chemistry.orglibretexts.org In a potential synthesis of this compound or its ester precursors, an aryl halide, such as bromobenzene, could be reacted with a derivative of hex-5-enoic acid. The choice of catalyst, base, and solvent is crucial for the success of the reaction. organic-chemistry.orgresearchgate.net For instance, palladium acetate (B1210297) in combination with a phosphine (B1218219) ligand is a commonly used catalytic system. organic-chemistry.org
Another powerful tool for carbon-carbon bond formation is the Wittig reaction , which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. nih.govbeilstein-journals.orgresearchgate.net To synthesize this compound, a precursor containing a carbonyl group at the 4-position of the hexanoic acid chain would be required. This could then react with a benzylidene-containing phosphonium ylide. A chemo-enzymatic approach has been reported that combines the enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction to yield α,β-unsaturated esters, demonstrating the feasibility of such a tandem process. nih.govbeilstein-journals.orgnih.gov
The following table summarizes representative conditions for these metal-catalyzed reactions that could be adapted for the synthesis of the target molecule.
| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Potential Application |
| Heck Reaction | Pd(OAc)₂, Phosphine Ligand, Base | Aryl Halide, Alkene | Forms C-C bond between an aryl group and an alkene with high stereoselectivity. organic-chemistry.orgresearchgate.net | Formation of the benzylidene group by reacting an aryl halide with a hex-5-enoic acid derivative. |
| Wittig Reaction | Phosphonium Ylide, Base | Aldehyde/Ketone | Creates a C=C double bond at a specific location from a carbonyl group. nih.govresearchgate.net | Reaction of a 4-oxo-hexanoic acid derivative with a benzylidene phosphorane. |
Novel Synthetic Route Development for this compound
The development of novel synthetic routes for this compound can leverage a combination of established and modern synthetic methods to achieve efficiency and stereocontrol. A plausible and innovative strategy would involve a multi-step sequence starting from readily available precursors.
One conceptual route could commence with the synthesis of a suitable keto-ester. For instance, the acylation of a malonic ester derivative followed by selective reduction and decarboxylation could yield ethyl 4-oxohexanoate. This intermediate is primed for the crucial olefination step.
The central carbon-carbon double bond of the benzylidene group could then be installed using a Wittig reaction . The ethyl 4-oxohexanoate would be treated with benzyltriphenylphosphonium (B107652) bromide in the presence of a strong base, such as n-butyllithium, to generate the corresponding phosphonium ylide in situ. The ylide would then react with the ketone functionality to form the desired ethyl 4-benzylidenehexanoate.
The terminal alkene of the hex-5-enoic acid moiety could be introduced via a subsequent elimination reaction or by starting with a precursor that already contains this feature. A more elegant approach would be a tandem reaction sequence . For example, a precursor could be designed to undergo a ring-closing metathesis (RCM) to form a cyclic intermediate, which is then opened to reveal the desired linear structure. figshare.comnih.govlibretexts.org
A proposed novel synthetic pathway is outlined below:
Proposed Novel Synthetic Route
| Step | Reaction | Reactants | Reagents/Catalyst | Intermediate/Product |
| 1 | Acylation | Diethyl malonate, Butyryl chloride | NaH, THF | Diethyl 2-butyrylmalonate |
| 2 | Decarboxylation | Diethyl 2-butyrylmalonate | H₃O⁺, heat | Ethyl 4-oxohexanoate |
| 3 | Wittig Reaction | Ethyl 4-oxohexanoate, Benzyltriphenylphosphonium bromide | n-BuLi, THF | Ethyl 4-benzylidenehexanoate |
| 4 | Introduction of Terminal Alkene | (Hypothetical) | (Various methods) | Ethyl 4-benzylidenehex-5-enoate |
| 5 | Hydrolysis | Ethyl 4-benzylidenehex-5-enoate | LiOH, H₂O/THF | This compound |
This proposed route offers a logical and feasible pathway to the target compound, utilizing well-established reactions while allowing for optimization at each step. The development of such routes is critical for accessing complex molecules for further research and application.
Reaction Mechanisms and Mechanistic Investigations of 4 Benzylidenehex 5 Enoic Acid
Mechanistic Studies of Carbon-Carbon Double Bond Transformations
The two carbon-carbon double bonds in 4-benzylidenehex-5-enoic acid present distinct sites for reactivity. The terminal vinyl group and the benzylidene double bond can undergo a variety of transformations, primarily through electrophilic addition and radical reactions. The deconstructive transformation of carbon-carbon double bonds is a significant strategy in synthetic chemistry. researchgate.net
Table 1: Postulated Reactivity of C=C Bonds in this compound
| Reaction Type | Reagent Example | Expected Product at Vinyl Group | Expected Product at Benzylidene Group | Mechanistic Notes |
| Halogenation | Br₂ | 5,6-dibromo-4-benzylidenehexanoic acid | 4-(bromo(phenyl)methyl)-4-hexenoic acid derivative (after rearrangement) | Proceeds through a bromonium ion intermediate. |
| Hydrohalogenation | HBr | 5-bromo-4-benzylidenehexanoic acid | 4-(bromo(phenyl)methyl)hex-5-enoic acid | Follows Markovnikov's rule, with the hydrogen adding to the less substituted carbon. |
| Hydration | H₂O, H⁺ catalyst | 4-benzylidene-5-hydroxyhexanoic acid | 4-(hydroxy(phenyl)methyl)hex-5-enoic acid | Acid-catalyzed addition of water, forming an alcohol. |
The benzylidene double bond is part of a conjugated system with the phenyl group, which influences its reactivity. Electrophilic attack on this bond is likely to proceed through a resonance-stabilized benzylic carbocation intermediate. This stabilization can affect the regioselectivity and stereoselectivity of the reaction.
Carboxylic Acid Reactivity in Complex Molecular Environments
The carboxylic acid group is a versatile functional group capable of undergoing numerous transformations. Its reactivity is influenced by the electronic effects of the nearby double bonds. The carboxyl group consists of a hydroxyl group bonded to a carbonyl group. msu.edu
Key reactions involving the carboxylic acid moiety include:
Fischer Esterification : In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. openstax.org
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding 4-benzylidenehex-5-en-1-ol. The reduction of a carboxylic acid with LiAlH₄ is a nucleophilic acyl substitution reaction where a hydride ion replaces the hydroxyl group. openstax.org Borane (BH₃) is another effective reagent for this transformation and is often preferred for its selectivity. openstax.org
Conversion to Acid Chloride : Thionyl chloride (SOCl₂) can be used to convert the carboxylic acid into an acyl chloride. This transformation proceeds via a nucleophilic acyl substitution pathway. openstax.org The resulting 4-benzylidenehex-5-enoyl chloride is a highly reactive intermediate for further synthetic modifications.
Table 2: Predicted pKa and Relative Acidity
| Compound | Predicted pKa | Notes |
| This compound | ~4.5 | The electron-withdrawing nature of the double bonds may slightly increase the acidity compared to a saturated carboxylic acid. |
| Hexanoic acid | ~4.88 | A saturated analogue for comparison. |
| Benzoic acid | ~4.20 | The phenyl group's electron-withdrawing effect enhances acidity. |
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound is conducive to intramolecular reactions, particularly cyclization. Under acidic conditions, the protonation of one of the double bonds could initiate a cascade of events leading to the formation of a cyclic structure. For instance, protonation of the terminal vinyl group could lead to a carbocation that is then attacked by the benzylidene double bond, potentially forming a six-membered ring.
A plausible intramolecular cyclization pathway could be a 5-exo radical cyclization. hku.hk Such reactions are common for hexenyl radicals and can be initiated by radical initiators.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the reaction mechanisms of complex molecules like this compound.
Density Functional Theory (DFT) is a computational method used to study the electronic structure of molecules. researchgate.netnih.govresearchgate.net It can be employed to:
Calculate Transition State Geometries and Energies : By mapping the potential energy surface of a reaction, DFT can identify the transition state structures and their corresponding activation energies. This allows for the prediction of the most favorable reaction pathways.
Analyze Reaction Intermediates : DFT can be used to determine the stability of intermediates, such as carbocations or radicals, which can provide insight into the regioselectivity and stereoselectivity of a reaction.
Predict Spectroscopic Properties : Calculated spectroscopic data (e.g., NMR, IR) for proposed products can be compared with experimental data to confirm their structures.
Table 3: Hypothetical DFT-Calculated Activation Energies for Competing Cyclization Pathways
| Pathway | Description | Calculated Activation Energy (kcal/mol) |
| 6-endo-trig | Cyclization involving the benzylidene double bond attacking the protonated vinyl group to form a six-membered ring. | 25 |
| 5-exo-trig | Cyclization where the vinyl group attacks the protonated benzylidene double bond to form a five-membered ring. | 18 |
Note: These are hypothetical values for illustrative purposes.
Molecular dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior over time. mdpi.com For this compound, MD simulations could be used to:
Explore Conformational Landscapes : Understanding the preferred conformations of the molecule is crucial for predicting its reactivity, especially in intramolecular reactions.
Simulate Solvent Effects : MD simulations can explicitly include solvent molecules, allowing for a more accurate representation of reaction conditions and their influence on the mechanism.
Investigate Reaction Dynamics : By simulating the trajectory of a reaction, MD can provide insights into the dynamic events that occur during a chemical transformation.
Advanced Spectroscopic and Analytical Characterization of 4 Benzylidenehex 5 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the unambiguous structural determination of 4-Benzylidenehex-5-enoic acid, providing detailed information about the carbon-hydrogen framework.
Advanced 1D and 2D NMR Techniques
¹H NMR (Proton NMR): A ¹H NMR spectrum would be crucial for identifying all the distinct proton environments in the molecule. Key expected signals would include those for the aromatic protons of the benzylidene group, the vinylic protons of the hexenoic acid chain, the allylic protons, and the protons adjacent to the carboxylic acid group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would provide critical information about the connectivity of the protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon atoms and their chemical environments. Distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the olefinic carbons, and the aliphatic carbons in the hexenoic acid chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Techniques: To establish the precise connectivity between atoms, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network throughout the molecule, for instance, connecting the protons along the hex-5-enoic acid backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning each proton signal to its corresponding carbon atom.
A hypothetical table of expected NMR data is presented below.
| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 (COOH) | ~12.0 (s, 1H) | ~175.0 | H2, H3 |
| C2 | ~2.5 (t, 2H) | ~35.0 | H3, COOH proton |
| C3 | ~2.3 (q, 2H) | ~30.0 | H2, H4, H5 |
| C4 (=CH-Ph) | ~6.5 (t, 1H) | ~140.0 | H3, H5, Ar-H |
| C5 (=CH₂) | ~5.9 (m, 1H) | ~135.0 | H3, H4, H6a, H6b |
| C6 (CH=CH₂) | ~5.1 (dd, 1H), ~5.0 (dd, 1H) | ~115.0 | H4, H5 |
| Benzylidene-C | - | ~138.0 (quat) | Ar-H, H4 |
| Benzylidene-Ar-CH | ~7.2-7.4 (m, 5H) | ~128-130 | H4, other Ar-C |
Note: This table is a hypothetical representation and actual chemical shifts and correlations would need to be determined experimentally.
Solid-State NMR Applications
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) would offer insights into the structure and dynamics of this compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. ssNMR could reveal information about molecular packing, conformational differences between the solid and solution states, and the presence of different polymorphs.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) would be essential for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₃H₁₄O₂).
Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation. Expected fragmentation pathways for a carboxylic acid could include the loss of a hydroxyl radical (M-17), the loss of the carboxyl group (M-45), and cleavages within the hexenoic acid chain. The fragmentation of the benzylidene group would also produce characteristic ions.
| Technique | Hypothetical Information Obtained |
| High-Resolution MS (HRMS) | Exact mass and confirmation of molecular formula (C₁₃H₁₄O₂). |
| Electron Ionization MS (EI-MS) | Molecular ion peak (M⁺) and characteristic fragment ions aiding in structural confirmation. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would indicate the C=O (carbonyl) stretch. Absorptions corresponding to the C=C stretches of the aromatic ring and the vinyl group would appear in the 1600-1680 cm⁻¹ region. C-H stretching vibrations for both sp² and sp³ hybridized carbons would also be present.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar bonds, providing complementary information to IR. The C=C stretching vibrations of the benzylidene and vinyl groups would likely produce strong Raman signals.
| Functional Group | Hypothetical IR Absorption (cm⁻¹) | Hypothetical Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C=O (Carboxylic Acid) | ~1700 (strong) | Moderate |
| C=C (Aromatic & Alkene) | ~1600-1680 (variable) | Strong |
| C-H (sp²) | ~3000-3100 (medium) | Strong |
| C-H (sp³) | ~2850-2960 (medium) | Moderate |
X-ray Diffraction (XRD) for Crystal Structure Determination
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction (XRD) would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. XRD analysis would confirm the stereochemistry of the double bonds and reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state.
Hyphenated Techniques in Characterization (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, would be invaluable for the analysis of this compound, particularly in complex mixtures or for purity assessment. drugbank.comyoutube.comresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would likely need to be derivatized, for example, by conversion to its methyl ester or trimethylsilyl (B98337) (TMS) ester, to increase its volatility. researchgate.net The gas chromatograph would separate the derivatized compound from any impurities, and the mass spectrometer would provide a mass spectrum for identification. drugbank.comyoutube.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that would not require derivatization. drugbank.comyoutube.comresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) could be used to separate the compound, followed by detection using a mass spectrometer. drugbank.com This would be particularly useful for analyzing reaction mixtures during its synthesis or for stability studies. Electrospray ionization (ESI) would be a suitable ionization method for this compound.
| Technique | Application for this compound |
| GC-MS | Purity assessment and identification (after derivatization). researchgate.netnist.gov |
| LC-MS | Purity assessment, reaction monitoring, and identification without derivatization. drugbank.comyoutube.comresearchgate.net |
Computational Chemistry and Theoretical Studies of 4 Benzylidenehex 5 Enoic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the electron density of a system to determine its energy. Functionals such as B3LYP, PBE0, and M06-2X are commonly used in conjunction with a suitable basis set.
For 4-benzylidenehex-5-enoic acid, DFT calculations would be instrumental in determining its equilibrium geometry, bond lengths, bond angles, and dihedral angles. These calculations can also provide the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.
| Calculated Parameter | Representative Value (Illustrative) | Significance |
| Total Electronic Energy | -X.XXXX Hartrees | Overall stability of the molecule |
| HOMO Energy | -Y.YY eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons |
| LUMO Energy | -Z.ZZ eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons |
| HOMO-LUMO Gap | ΔE eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | D.DD Debye | Measure of the overall polarity of the molecule |
Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. Specific values for this compound would require dedicated computational studies.
Computational Thermochemistry
Computational methods can be used to predict the thermochemical properties of this compound, such as its standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These calculations are typically performed by combining the results of quantum chemical calculations with statistical mechanics. The G3MP2 and other similar composite methods are designed for accurate thermochemical predictions. researchgate.net
By calculating the vibrational frequencies of the molecule, it is possible to determine the zero-point vibrational energy (ZPVE) and the thermal corrections to the electronic energy. This information is vital for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.
| Thermochemical Property | Representative Calculated Value (Illustrative) | Description |
| Standard Enthalpy of Formation (ΔHf°) | X.X kJ/mol | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
| Standard Entropy (S°) | Y.Y J/(mol·K) | A measure of the randomness or disorder of the molecules. |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Z.Z kJ/mol | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states; indicates the spontaneity of formation. |
| Zero-Point Vibrational Energy (ZPVE) | A.A kJ/mol | The vibrational energy that the molecule possesses even at absolute zero temperature. |
Note: The values in this table are for illustrative purposes. Accurate thermochemical data for this compound would need to be determined through specific computational studies.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.
For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly useful. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations are often performed using DFT methods, and there are established protocols for achieving high accuracy. Recent advancements in machine learning, trained on large datasets of experimental and computed NMR data, have further improved the accuracy of these predictions. nih.govarxiv.orgarxiv.org
Similarly, the vibrational frequencies calculated during a DFT study can be used to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. Anharmonic DFT calculations can provide a more detailed interpretation of experimental near-infrared (NIR) spectra. researchgate.net
Molecular Modeling and Simulation of Molecular Interactions
Molecular modeling and simulations can provide insights into how this compound might interact with other molecules, such as solvent molecules or biological macromolecules. Molecular docking, for example, is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govelsevierpure.com This can be particularly relevant for understanding potential biological activities.
In a docking simulation, the this compound molecule would be treated as a flexible ligand, and its various conformations would be sampled within the binding site of a target protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be scored to identify the most favorable binding poses. Such studies have been performed on structurally similar cinnamic acid derivatives to explore their interactions with enzymes like α-glucosidase and lipoxygenase. ui.ac.idnih.govmdpi.com
Theoretical Chemistry Approaches to Chemical Reactivity
Theoretical chemistry, particularly through the application of quantum chemical calculations like Density Functional Theory (DFT), is instrumental in understanding the chemical reactivity of organic molecules. nih.govepstem.net These methods allow for the calculation of various molecular properties and reactivity descriptors that help predict how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Theory
A key concept in understanding chemical reactivity is the Frontier Molecular Orbital (FMO) theory. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.gov A small energy gap generally implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap suggests high stability and lower reactivity. nih.govepstem.net
For benzylidene derivatives and unsaturated carboxylic acids, the HOMO is typically located over the electron-rich regions, such as the phenyl ring and the C=C double bonds, while the LUMO is distributed over the electron-withdrawing groups, like the carboxylic acid. In a study on benzylidenehydrazine (B8809509) derivatives, the HOMO and LUMO energies were calculated to be -6.52928 eV and -2.57525 eV, respectively, resulting in an energy gap of 3.9540 eV. nih.gov
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. epstem.net These descriptors provide a more detailed picture of the molecule's electronic properties.
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ2 / (2η).
The table below presents hypothetical reactivity descriptors for this compound, based on typical values observed for structurally similar compounds like cinnamic acid derivatives, calculated using DFT at the B3LYP level.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Ionization Potential | IP | -EHOMO | 6.5 |
| Electron Affinity | EA | -ELUMO | 1.5 |
| Electronegativity | χ | (IP + EA) / 2 | 4.0 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.5 |
| Chemical Softness | S | 1 / η | 0.4 |
| Electrophilicity Index | ω | χ2 / (2η) | 3.2 |
Natural Bond Orbital (NBO) Analysis
Structure Activity Relationship Sar Studies of 4 Benzylidenehex 5 Enoic Acid Derivatives
Design Principles for Modifying 4-Benzylidenehex-5-enoic Acid Structure
Detailed design principles based on empirical SAR studies for this compound are not available in the current body of scientific literature. While SAR studies for other classes of benzylidene-containing compounds exist, these findings cannot be directly extrapolated to the this compound scaffold.
Modifications on the Benzylidene Moiety
No published research was identified that specifically investigates the impact of substitutions or other modifications on the benzylidene moiety of this compound on its biological activity. Studies on other benzylidene derivatives often show that introducing electron-withdrawing groups (like nitro or halo groups) or electron-donating groups (like methoxy) to the phenyl ring can modulate antimicrobial activity, but such specific investigations for the target compound are absent.
Modifications on the Hexenoic Acid Chain
There is a lack of available studies concerning modifications to the hexenoic acid portion of this compound. Research on alterations such as changing the chain length, modifying the carboxylic acid group (e.g., esterification, amidation), or altering the position of the double bond and its effect on biological activity has not been reported for this specific compound.
Methodologies for SAR Determination
Given the absence of SAR studies for this compound derivatives, there are no specific methodologies reported for determining the SAR of this compound class. General methodologies for SAR determination typically involve techniques like computer-aided drug design (e.g., QSAR, molecular docking) and various in vitro biological assays, but their application to this specific scaffold has not been documented.
Correlation of Structural Motifs with Biological Activity (In Vitro)
Due to the lack of synthesized and tested derivatives of this compound, no correlations between its structural motifs and in vitro biological activity can be established.
Antimicrobial Activity Profile (In Vitro)
A specific in vitro antimicrobial activity profile for this compound and its derivatives is not available in the published literature. While some related compounds, such as other benzylidene derivatives, have been investigated for their antimicrobial effects, these data are not directly applicable to the target compound. For instance, studies on N'-benzylidene/N'-(1-phenylethylidene)hexa-2,4-dienehydrazide derivatives have shown that substitutions on the phenyl ring can influence antibacterial activity. researchgate.net Similarly, research on 2-benzylidene-3-oxobutanamide derivatives indicated that nitro and halogen substitutions on the aryl ring are beneficial for antibacterial activity against resistant pathogens. nih.gov However, these findings are on different molecular scaffolds.
The table below is a placeholder to illustrate how data would be presented if available. Currently, it reflects the lack of specific data for this compound derivatives.
Table 1: In Vitro Antimicrobial Activity of this compound Derivatives (Note: Data presented is hypothetical due to the absence of research findings.)
| Compound ID | Benzylidene Moiety Substitution | Hexenoic Acid Chain Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|---|---|
| BHEA-1 | Unsubstituted | None | Not Available | Not Available |
| BHEA-2 | 4-Nitro | None | Not Available | Not Available |
| BHEA-3 | 4-Chloro | None | Not Available | Not Available |
| BHEA-4 | Unsubstituted | Methyl Ester | Not Available | Not Available |
Enzyme Inhibition Potential (In Vitro)
Derivatives of benzylidene have been identified as potent inhibitors of several enzymes. For instance, certain (Z)-2-benzylidene-dihydroimidazothiazolone derivatives have demonstrated strong inhibitory activity against mushroom tyrosinase, with some compounds showing potency significantly greater than the reference inhibitor, kojic acid. nih.govnih.gov Kinetic analyses have shown that these compounds often act as competitive inhibitors, binding to the enzyme's active site. nih.govnih.gov The presence and position of hydroxyl and methoxy (B1213986) groups on the benzylidene ring play a crucial role in the inhibitory potency. nih.gov Specifically, a 2,4-dihydroxyphenyl group on a related scaffold was found to contribute to strong binding at the tyrosinase active site through hydrogen bonding. nih.gov
Furthermore, various benzylidene derivatives have been investigated as inhibitors of other enzymes, such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are relevant to Alzheimer's disease. nih.gov In silico studies of these derivatives have highlighted the importance of specific structural features, such as the presence of an indole (B1671886) ring with an acetohydrazide linker, for effective enzyme interaction. nih.gov While some benzylidene derivatives have shown weak inhibitory potential against carbonic anhydrase-II, others, particularly those incorporated into more complex heterocyclic systems, have exhibited significant activity.
The table below summarizes the enzyme inhibitory activities of some benzylidene derivatives, which can serve as a reference for predicting the potential of this compound.
| Derivative Class | Target Enzyme | Key Findings |
| (Z)-2-Benzylidene-dihydroimidazothiazolones | Mushroom Tyrosinase | Competitive inhibition, with some derivatives being over 100-fold more potent than kojic acid. The 2,4-dihydroxyl substituent is key for activity. nih.govnih.gov |
| Benzylidene-hydrazide derivatives | Cholinesterases | In silico studies suggest potential for inhibition, with specific linkers and substituents being crucial for interaction with the enzyme's active site. nih.gov |
| General Benzylidene derivatives | Carbonic Anhydrase-II | Generally weak inhibition observed for simpler benzylidene compounds. |
Antiproliferative Activity (In Vitro)
The antiproliferative properties of compounds structurally related to this compound, such as cinnamic acid and various benzylidene derivatives, have been extensively studied against a range of cancer cell lines. These findings suggest that this compound could also possess cytotoxic activity against cancer cells.
Cinnamic acid and its derivatives have well-documented anticancer effects, showing activity against breast, colon, and lung cancer cells. nih.gov The mode of action often involves the induction of apoptosis in cancerous cells. nih.gov For example, hybrids of harmicine (B1246882) and cinnamic acid have demonstrated cytotoxicity against the human liver hepatocellular carcinoma cell line (HepG2). nih.gov Similarly, ester derivatives of cinnamic acid have shown antiproliferative and antimetastatic activities on murine melanoma cells (B16-F10). nih.gov One particular derivative, phenyl 2,3-dibromo-3-phenylpropanoate, was notably effective against these cells while showing low cytotoxicity to non-tumor cells. nih.gov
Furthermore, 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have displayed selective toxicity for malignant cells over normal cells. nih.govnih.gov These compounds have shown potent cytotoxicity against various human cancer cell lines, including oral squamous cell carcinoma (HSC-2, HSC-4) and leukemia (HL-60) cells, with some analogs exhibiting submicromolar CC50 values. nih.govnih.gov The hydrophobic properties of these molecules, influenced by substituents, appear to correlate with their cytotoxic potencies. nih.gov
Benzylidene benzohydrazide (B10538) derivatives have also been identified as having very active cytotoxic profiles against cancer stem cells, with some compounds exhibiting IC50 values in the sub-micromolar range. innovareacademics.in The substitution pattern on the benzylidene ring significantly influences the cytotoxic activity. innovareacademics.in
The following table presents a summary of the in vitro antiproliferative activity of some compounds structurally related to this compound.
| Compound Class | Cell Line(s) | Activity |
| Cinnamic acid derivatives | Breast, colon, lung cancer cells | Anticancer effects through apoptosis induction. nih.gov |
| Cinnamic acid ester derivatives | Murine melanoma (B16-F10) | Antiproliferative and antimetastatic activities. nih.gov |
| 3,5-Bis(benzylidene)piperidin-4-ones | Oral squamous carcinoma (HSC-2, HSC-4), Leukemia (HL-60) | Potent and selective cytotoxicity against malignant cells. nih.govnih.gov |
| Benzylidene benzohydrazide derivatives | Cancer Stem Cells | Very active cytotoxicity (IC50 < 1 µg/ml). innovareacademics.in |
| Acrylic acid derivatives | Breast cancer (MDA-MB-231) | Can prevent cell mitosis and induce apoptosis. acs.org |
Other Investigated Biological Activities (In Vitro)
Beyond enzyme inhibition and antiproliferative effects, derivatives of cinnamic acid, a close structural relative of this compound, have been reported to exhibit a variety of other in vitro biological activities. These include antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov The antioxidant activity is often attributed to the ability of these compounds to terminate radical chain reactions by donating electrons. nih.gov
Antimicrobial studies have shown that certain cinnamic acid derivatives are effective against various fungal and bacterial strains. For instance, specific derivatives have demonstrated potent activity against fungal strains like C. lunatus and A. niger, as well as exhibiting anti-tuberculosis (anti-TB) activity. nih.gov
While direct studies on this compound are lacking, the broad spectrum of biological activities observed for its structural analogs suggests that it could be a candidate for investigation in these areas as well.
Computational SAR and QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound were found, numerous studies on related benzylidene and acrylic acid derivatives have been conducted, providing a framework for understanding the structural requirements for their biological activities.
For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide (B126) derivatives with anticancer activity against a human lung cancer cell line identified a model with a high correlation coefficient (r² = 0.849), indicating its predictive power. nih.gov This model can be used to design new derivatives with potentially enhanced activity. nih.gov In another study, 3D-QSAR models for benzylidene derivatives as cyclooxygenase-2 (COX-2) inhibitors highlighted the importance of steric and electrostatic fields for their inhibitory activity.
QSAR models have also been developed for the cytotoxicity of acrylic acid derivatives, which share the α,β-unsaturated carboxylic acid moiety with this compound. These models have been used to predict the toxicity of dental monomers against various cell lines and have revealed crucial structural and physicochemical factors responsible for their cytotoxicity. nih.gov
Molecular docking, another computational technique, has been employed to study the interaction of benzylidene derivatives with their protein targets. For example, docking simulations of tyrosinase inhibitors have shown that the 2,4-dihydroxyl substituent on the β-phenyl ring is important for strong binding to the enzyme's active site through hydrogen bonds. nih.gov Similarly, docking studies of substituted benzylidene derivatives as dual cholinesterase inhibitors have helped in understanding the necessary interactions for improved activity, such as the role of hydroxy and methoxy groups on the benzaldehyde (B42025) moiety. nih.gov
These computational studies underscore the importance of specific structural features, such as the nature and position of substituents on the aromatic ring and the properties of linker groups, in determining the biological activity of benzylidene-containing compounds. Such models and findings can be instrumental in the rational design and prediction of the biological activities of novel derivatives, including those of this compound.
Applications of 4 Benzylidenehex 5 Enoic Acid in Organic Synthesis and Materials Science
Role as a Precursor in Complex Molecule Synthesis
The structure of 4-Benzylidenehex-5-enoic acid contains several reactive sites, making it a potentially valuable precursor for the synthesis of more complex molecules. The carboxylic acid function, the double bond of the hexenoic acid chain, and the benzylidene group could each be targeted in chemical reactions.
Synthesis of Carboxamide Derivatives
The carboxylic acid group is a common starting point for the synthesis of amides. The reaction of a carboxylic acid with an amine, typically in the presence of a coupling agent, yields a carboxamide. This functional group is a cornerstone of many biologically active molecules and pharmaceutical compounds. While the general transformation is a fundamental concept in organic chemistry, specific studies detailing the synthesis of carboxamide derivatives from this compound are not currently documented.
Formation of Esters and Other Carboxylic Acid Derivatives
Similarly, the carboxylic acid moiety can be readily converted into esters through reactions with alcohols, a process known as esterification. Esters are widely used as plasticizers, solvents, and fragrances. Other derivatives, such as acid halides and acid anhydrides, could also theoretically be synthesized from this compound, further expanding its utility as a synthetic intermediate. However, specific examples and research findings related to this compound are absent from the scientific literature.
Potential as a Building Block in Polymer Chemistry
The presence of a vinyl group in this compound suggests its potential as a monomer in polymerization reactions. This functional group could participate in addition polymerization, leading to the formation of polymers with the benzylidene and carboxylic acid groups as pendant functionalities. These pendant groups could then be used for post-polymerization modifications, allowing for the fine-tuning of the polymer's properties. The specific conditions and outcomes of such polymerization reactions involving this particular monomer have not been reported.
Applications in Nanomaterials and Catalysis
The functional groups within this compound also hint at its potential use in the fields of nanomaterials and catalysis.
Stabilizing Agent in Nanomaterial Synthesis
Carboxylic acids are known to act as capping agents or stabilizers in the synthesis of nanoparticles. The carboxylate group can bind to the surface of growing nanoparticles, preventing their aggregation and controlling their size and shape. The benzylidene and vinyl groups could impart specific properties to the surface of the nanoparticles, influencing their dispersibility and functionality. There is, however, no specific research demonstrating the use of this compound for this purpose.
Surface Coordination and Reactivity Enhancement
The ability of the carboxylic acid to coordinate to metal centers could also be exploited in catalysis. By anchoring to a catalytic species or a support material, this compound could serve as a ligand, potentially influencing the catalyst's activity, selectivity, and stability. The other functional groups might also play a role in modulating the catalytic environment. As with the other potential applications, this remains a theoretical possibility awaiting experimental validation.
Integration into Advanced Materials (e.g., Solar Cells)
While some benzylidene-containing compounds have been investigated for their potential in organic solar cells, there is no specific research indicating that this compound has been used or tested in such applications. The general principle involves using conjugated organic molecules to absorb light and facilitate charge separation.
Future Research Directions and Emerging Trends for 4 Benzylidenehex 5 Enoic Acid
Development of Novel Stereoselective and Enantioselective Syntheses
The structure of 4-Benzylidenehex-5-enoic acid features a stereocenter at the C4 position and a C=C double bond that can exist as E/Z isomers. Control over this stereochemistry is paramount for investigating its biological properties and for its potential use as a chiral building block. Future research will focus on moving beyond classical synthetic methods to develop sophisticated stereoselective and enantioselective routes.
A primary goal is the development of organocatalyzed or transition-metal-catalyzed asymmetric syntheses. For instance, asymmetric vinylogous Michael additions, similar to those used for producing chiral γ-substituted butyrolactams, could be adapted. rsc.org Chiral bifunctional catalysts, such as amine-squaramides or phosphine-ureas, could be designed to control the facial selectivity of nucleophilic attack on a suitable precursor, yielding high enantiomeric excess (ee) and diastereomeric ratios (dr).
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Potential Precursors | Target Stereochemistry | Anticipated Outcome |
| Chiral Brønsted Acid | Sorbic acid ester, Benzaldehyde (B42025) | Control of (E/Z)-isomerism | High diastereoselectivity |
| Chiral Phosphine (B1218219) Ligand (with Pd/Rh) | Allylic precursor, Phenylboronic acid | Control of C4 stereocenter | High enantioselectivity (>95% ee) |
| Amine-Squaramide Organocatalyst | α,β-unsaturated aldehyde, Malonic acid half-thioester | Control of C4 stereocenter | High enantioselectivity and diastereoselectivity |
The development of these methods would provide access to all possible stereoisomers of this compound, enabling a thorough investigation of how its three-dimensional structure relates to its function.
Exploration of New Catalytic Transformations
Beyond its synthesis, this compound serves as a versatile scaffold for further chemical modification through modern catalytic methods. The molecule possesses multiple reactive sites—the carboxylic acid, the internal (styrenyl) double bond, the terminal double bond, and the aromatic ring—each amenable to specific catalytic transformations.
Future work will likely explore:
Selective Hydrogenation: Developing catalysts that can selectively reduce one of the two C=C double bonds. For example, a catalyst could be designed to hydrogenate the terminal vinyl group while leaving the conjugated styrenyl system intact, or vice-versa.
Metathesis Reactions: The terminal alkene functionality is a prime handle for olefin metathesis, allowing for chain extension or cross-metathesis with other olefins to introduce new functional groups and build molecular complexity.
C-H Functionalization: Direct C-H activation of the phenyl ring offers a powerful and atom-economical way to introduce substituents (e.g., alkyl, aryl, halogen) without the need for pre-functionalized starting materials. This allows for the rapid generation of a library of derivatives.
Novel Carboxylic Acid Derivatizations: While conversion to amides and esters is standard, new catalytic methods for decarboxylative coupling or direct conversion of the carboxylic acid to other functional groups (e.g., ketones, nitriles) will expand the synthetic utility.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry is an indispensable tool for modern chemical research. For this compound, advanced computational modeling will provide unprecedented insight into its reactivity and properties. Density Functional Theory (DFT) and other ab initio methods will be employed to:
Elucidate Reaction Mechanisms: Modeling the transition states and reaction pathways for its synthesis, particularly for the proposed stereoselective routes, will help in understanding the origins of selectivity and in optimizing reaction conditions.
Predict Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data for different isomers can aid in their structural characterization and confirmation.
Evaluate Conformational Landscapes: Understanding the preferred three-dimensional shapes of the molecule and its derivatives is crucial for docking studies and for understanding its interaction with biological targets. nih.gov
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Research Application | Information Gained |
| Density Functional Theory (DFT) | Mechanistic studies of catalytic synthesis | Transition state energies, reaction energy profiles, origin of stereoselectivity. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Electronic transitions, correlation with molecular structure. |
| Molecular Dynamics (MD) | Simulation of molecule-target interactions | Binding modes, conformational changes upon binding, free energy of binding. nih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties | Solubility, boiling point, lipophilicity for derivatives. |
These computational studies will guide experimental work, reducing the amount of trial-and-error required and accelerating the pace of discovery.
Expanding the Scope of Biological Activity Investigations (In Vitro)
While the biological profile of this compound is not yet widely established, its structural motifs—a carboxylic acid and a conjugated styrenyl system—are present in various biologically active compounds. A key future direction is a systematic in vitro screening campaign to uncover potential therapeutic applications.
This research will involve testing the compound and its future derivatives against a wide array of biological targets. Initial broad-based screening could be followed by more focused assays. For example, given that many carboxylic acids and styrene (B11656) derivatives exhibit antimicrobial or anticancer properties, a logical starting point would be to screen against panels of bacterial strains and human cancer cell lines. mdpi.comnih.gov
Table 3: Hypothetical In Vitro Screening Cascade for this compound
| Assay Type | Cell Lines / Strains | Measurement | Potential Indication |
| Antibacterial Screen | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | Antibacterial agent. nih.gov |
| Anticancer Screen | Panel of 60 human cancer cell lines (NCI-60) | IC₅₀ / GI₅₀ (Inhibitory/Growth Inhibitory Concentration) | Cytotoxic/Antiproliferative agent. mdpi.com |
| Anti-inflammatory Assay | Macrophage cell line (e.g., RAW 264.7) | Inhibition of nitric oxide (NO) production | Anti-inflammatory agent |
| Enzyme Inhibition Assay | Cyclooxygenase (COX-1/COX-2) | IC₅₀ | Selective or non-selective COX inhibitor |
The data generated from these screens will be crucial for identifying lead compounds and for guiding the design of next-generation derivatives.
Design of Next-Generation Derivatives with Tailored Activities
Based on the results of initial biological screenings, a major research effort will be the rational design and synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. This process relies on establishing a clear Structure-Activity Relationship (SAR). mdpi.com
Systematic modifications would be made to the core structure of this compound:
Aromatic Ring Substitution: Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring to probe electronic and steric effects.
Carboxylic Acid Modification: Converting the acid to a range of esters (aliphatic and aromatic), amides (primary, secondary, tertiary), and bioisosteres like tetrazoles to modulate solubility, cell permeability, and target engagement. mdpi.com
Alkene Backbone Alteration: Modifying the hexenoic acid chain, for example, by changing its length, introducing conformational constraints (e.g., cyclopropane (B1198618) rings), or altering the position of the double bonds.
This systematic approach will generate a matrix of compounds, and the resulting SAR data will be key to developing a pharmacophore model for any identified biological activity.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The future of chemical research is inextricably linked with artificial intelligence (AI) and machine learning (ML). nih.gov These technologies can dramatically accelerate the discovery and optimization of molecules like this compound.
Emerging trends include:
De Novo Design: Using generative models (e.g., GANs, VAEs) to design novel derivatives in silico that are predicted to have high activity and desirable drug-like properties. nih.gov
Predictive Modeling: Training ML models on experimental data to predict the biological activity, toxicity, and physicochemical properties of unsynthesized compounds, allowing researchers to prioritize the most promising candidates. nih.gov
Reaction Optimization and Synthesis Planning: Employing AI to predict the optimal conditions for chemical reactions or even to devise entire synthetic routes to target derivatives. Methodologies like Closed-Loop Transfer, which combine AI predictions with automated experiments, represent the cutting edge of this field. utoronto.ca
Table 4: AI and Machine Learning Tools in the this compound Research Pipeline
| AI/ML Application | Purpose | Expected Impact |
| Generative Adversarial Networks (GANs) | Design novel derivatives with desired properties. | Exploration of a vast and novel chemical space. |
| Graph Neural Networks (GNNs) | Predict bioactivity and toxicity from molecular structure. nih.gov | Prioritization of synthetic targets, reducing cost and time. |
| Bayesian Optimization | Optimize reaction conditions (temperature, catalyst loading, etc.). utoronto.ca | Increased reaction yields and purity with fewer experiments. |
| Natural Language Processing (NLP) | Mine scientific literature for reaction data and biological insights. | Faster hypothesis generation and experimental design. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Benzylidenehex-5-enoic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between hex-5-enoic acid derivatives and benzaldehyde analogs. Key steps include:
- Catalytic use of piperidine or pyridine for aldol condensation .
- Solvent selection (e.g., ethanol or DMF) to control reaction kinetics and byproduct formation .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Purity validation using HPLC (C18 column, mobile phase: acetonitrile/water) and comparison with NIST spectral databases for NMR and IR .
Q. How can spectroscopic techniques differentiate this compound from its isomers?
- Methodological Answer :
- NMR : The conjugated double bond (C5-C6) and benzylidene group produce distinct coupling constants (J = 10–12 Hz for trans-configuration in -NMR). Aromatic protons show splitting patterns dependent on substitution .
- IR : A strong carbonyl stretch (~1700 cm) and conjugated C=C stretch (~1620 cm) are diagnostic.
- Mass Spectrometry : Molecular ion peak at m/z 216 (CHO) and fragmentation patterns (e.g., loss of COOH group) confirm structure .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (typically >150°C for similar benzoic acid derivatives) .
- Photostability : Store in amber vials; monitor UV-Vis absorbance changes (λ ~300 nm) under light exposure .
- Hydrolytic Stability : Assess pH-dependent degradation (e.g., in buffered solutions at pH 2–12) via HPLC over 48 hours .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and regioselectivity in derivatives of this compound?
- Methodological Answer :
- Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) to optimize transition states for cycloaddition or electrophilic substitution reactions.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
- Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate models .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., NIH/EPA Tox21 guidelines) to control variables like cell line viability and solvent effects .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to aggregate data from disparate sources. Address outliers via Grubbs’ test .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerization or impurities .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed isomerization in this compound?
- Methodological Answer :
- Synthesize deuterated analogs (e.g., D-labeled at the α-position of the carboxylic acid).
- Monitor isomerization rates via -NMR or stopped-flow UV-Vis spectroscopy.
- Calculate KIE (k/k): A value >1 indicates proton transfer in the rate-determining step .
Data Presentation and Analysis
Table 1 : Comparative Yields of this compound Under Different Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 72 | 98.5 |
| Pyridine | DMF | 100 | 65 | 95.2 |
| DBU | Toluene | 110 | 68 | 97.8 |
Source: Hypothetical data based on analogous benzoic acid syntheses
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
